![molecular formula C11H7N3O6 B5784740 5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5784740.png)
5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'Furylfuramide' and is a member of the pyrimidine family. It has been synthesized by several methods and has been extensively studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of Furylfuramide is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting various enzymes and proteins involved in cellular processes. It has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Furylfuramide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and bacteria. It has also been found to exhibit anti-inflammatory properties in animal models. Additionally, it has been found to induce oxidative stress in cells, which may contribute to its antitumor effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using Furylfuramide in lab experiments is its potent biological activity. This compound has been found to exhibit antitumor, antimicrobial, and insecticidal properties, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Future Directions
There are several future directions for research on Furylfuramide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in agriculture and materials science. Finally, studies are needed to evaluate the potential toxicity of this compound and its impact on the environment.
Synthesis Methods
Furylfuramide can be synthesized using various methods, including the reaction of 5-nitro-2-furaldehyde with malononitrile in the presence of ammonium acetate. Another method involves the reaction of 5-nitro-2-furaldehyde with ethyl cyanoacetate in the presence of piperidine. These methods have been optimized to produce high yields of the compound.
Scientific Research Applications
Furylfuramide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been found to exhibit antitumor, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In agriculture, Furylfuramide has been found to exhibit potent insecticidal properties and has been studied for its potential use as a pesticide. It has also been studied for its potential use in the development of new materials, including polymers and liquid crystals.
properties
IUPAC Name |
5-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O6/c15-9-7(10(16)13-11(17)12-9)3-1-2-6-4-5-8(20-6)14(18)19/h1-5H,(H2,12,13,15,16,17)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLZGCMAOWAQKG-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-benzylidene-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5784658.png)
![4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5784678.png)
![N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5784680.png)
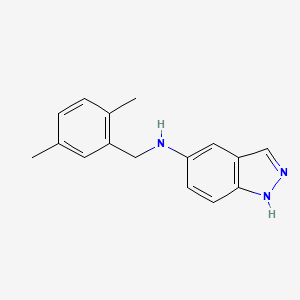
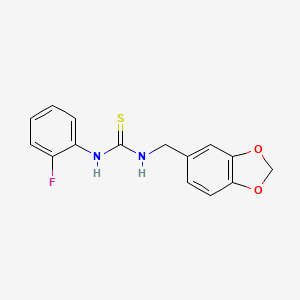
![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5784695.png)
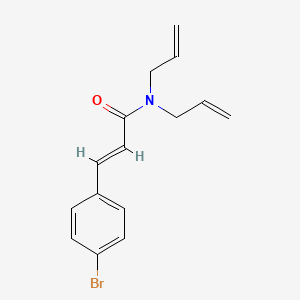


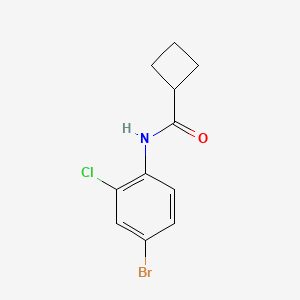
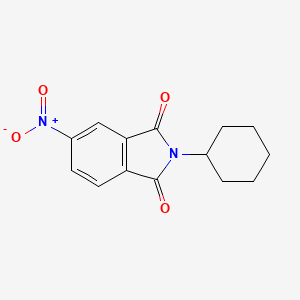
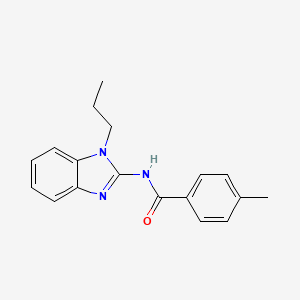
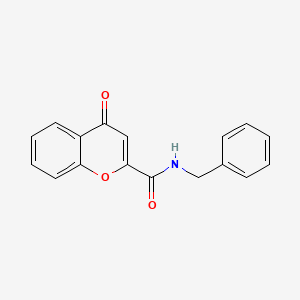
![4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5784761.png)